3-[Ethyl(hydroxy)phosphoryl]-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Ethyl(hydroxy)phosphoryl]-L-alanine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of an ethyl group, a hydroxyl group, and a phosphoryl group attached to the L-alanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(hydroxy)phosphoryl]-L-alanine can be achieved through several synthetic routes. One common method involves the alkylation of L-alanine with ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Ethyl(hydroxy)phosphoryl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphoryl group can be reduced to form phosphines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield an aldehyde or ketone, while reduction of the phosphoryl group may produce a phosphine derivative .
Wissenschaftliche Forschungsanwendungen
3-[Ethyl(hydroxy)phosphoryl]-L-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It serves as a probe to study enzyme mechanisms involving phosphoryl transfer.
Industry: It is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 3-[Ethyl(hydroxy)phosphoryl]-L-alanine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphoryl transfer reactions, which are crucial in various biochemical pathways. The compound may also act as an inhibitor or activator of specific enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[Ethyl(hydroxy)phosphoryl]-D-alanine: Similar structure but different stereochemistry.
3-[Methyl(hydroxy)phosphoryl]-L-alanine: Similar structure with a methyl group instead of an ethyl group.
3-[Ethyl(hydroxy)phosphoryl]-L-serine: Similar structure with a serine backbone instead of alanine.
Uniqueness
3-[Ethyl(hydroxy)phosphoryl]-L-alanine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
75878-71-6 |
---|---|
Molekularformel |
C5H12NO4P |
Molekulargewicht |
181.13 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[ethyl(hydroxy)phosphoryl]propanoic acid |
InChI |
InChI=1S/C5H12NO4P/c1-2-11(9,10)3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI-Schlüssel |
GBHQGQJYRFFPSI-BYPYZUCNSA-N |
Isomerische SMILES |
CCP(=O)(C[C@@H](C(=O)O)N)O |
Kanonische SMILES |
CCP(=O)(CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.